molecular formula C18H12F3NO3S B2754906 Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate CAS No. 477847-54-4

Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate

Cat. No. B2754906
CAS RN: 477847-54-4
M. Wt: 379.35
InChI Key: JNZUIOAPXCAVTC-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research applications. It is a member of the benzothiophene family, which is known for its diverse biological activities.

Scientific Research Applications

Agrochemicals:

The trifluoromethyl group in this compound contributes to its bioactivity. Researchers have explored its potential as a building block for novel agrochemicals. By modifying the substituents on the benzothiophene ring, scientists aim to create new pesticides, herbicides, or fungicides with improved efficacy and selectivity .

Pharmaceuticals:

The 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole scaffold has attracted attention in drug discovery. Medicinal chemists explore its use as a core structure for designing new pharmaceutical agents. By introducing specific functional groups, they can fine-tune properties such as solubility, binding affinity, and metabolic stability. Potential applications include antiviral, anti-inflammatory, or anticancer drugs .

Photochromic Materials:

Researchers have synthesized derivatives of this compound with photochromic properties. These materials change color upon exposure to light, making them useful for optical devices, sensors, and data storage. Investigating the photochromic behavior and kinetics of these derivatives is an ongoing area of study .

Computational Chemistry:

Density functional theory (DFT) studies have explored the electronic structure and reactivity of amide derivatives containing the 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole moiety. Understanding their energy levels (HOMO–LUMO) aids in predicting their chemical behavior and interactions .

Synthetic Methodology:

Efficient synthetic methods for accessing this compound are crucial. Researchers have developed scalable approaches for its synthesis, including regioselective lithiation and electrophilic trapping strategies. These methods enable kilogram-scale production, facilitating further exploration of its applications .

Trifluoromethylpyridines:

While not directly related to the compound itself, the trifluoromethyl group is a common structural motif in active agrochemicals and pharmaceuticals. Understanding its impact on molecular properties and reactivity informs the design of new compounds .

properties

IUPAC Name

methyl 5-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S/c1-25-17(24)15-9-11-8-13(5-6-14(11)26-15)22-16(23)10-3-2-4-12(7-10)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUIOAPXCAVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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